Product packaging for 2,4,4-Trimethyl-2,3-pentanediol(Cat. No.:CAS No. 73174-88-6)

2,4,4-Trimethyl-2,3-pentanediol

Cat. No.: B11964945
CAS No.: 73174-88-6
M. Wt: 146.23 g/mol
InChI Key: JDYWKAYETKZYIF-UHFFFAOYSA-N
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Description

Structural Classification and Precise Nomenclature of 2,4,4-Trimethyl-2,3-pentanediol (B11964936)

This compound is classified as a vicinal diol, meaning its two hydroxyl (-OH) groups are located on adjacent carbon atoms. It is a saturated aliphatic diol with a branched hydrocarbon backbone. The precise nomenclature for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2,4,4-trimethylpentane-2,3-diol . nist.gov The molecular formula for this compound is C₈H₁₈O₂. epa.gov

The structure consists of a five-carbon pentane (B18724) chain. A methyl group is attached to the second carbon, and two methyl groups are attached to the fourth carbon. The hydroxyl groups are located on the second and third carbons. This arrangement results in significant steric hindrance around the hydroxyl groups and the adjacent carbon atoms. The presence of two chiral centers at the C2 and C3 positions means that this compound can exist as multiple stereoisomers.

Table 1: Basic Properties of this compound

Property Value
CAS Number 64512-96-5 epa.gov
Molecular Formula C₈H₁₈O₂ epa.gov
Molecular Weight 146.23 g/mol epa.gov

| IUPAC Name | 2,4,4-trimethylpentane-2,3-diol nist.gov |

Historical Context of Branched Pentanediol (B8720305) Research

The study of diols, in general, has a rich history dating back to the 19th century. The pinacol (B44631) coupling reaction, discovered by Wilhelm Rudolph Fittig in 1859, was a seminal discovery that allowed for the synthesis of vicinal diols from ketones or aldehydes. wikipedia.org This reaction and the subsequent pinacol rearrangement, first observed in 1860, laid the groundwork for the synthesis and understanding of highly substituted diols. masterorganicchemistry.comwikipedia.org

Research into branched pentanediols, a specific class of diols, has been driven by the desire to create molecules with tailored properties for various applications. The introduction of methyl branches along the carbon chain, as seen in this compound, significantly influences the physical and chemical properties of the resulting compounds and the polymers derived from them. In recent years, there has been a growing interest in producing pentanediols from renewable biomass sources, aiming for more sustainable chemical production. magtech.com.cnrsc.org While much of the industrial focus has been on isomers like 2,2,4-trimethyl-1,3-pentanediol (B51712) due to their utility in the production of polyesters and plasticizers, the unique steric hindrance of this compound makes it a subject of academic interest for specialized applications. nih.govscientific.net

Significance within Organic Chemistry and Materials Science Disciplines

The significance of this compound in organic chemistry stems from its nature as a sterically hindered vicinal diol. Such compounds are valuable in synthetic organic chemistry for several reasons. The hydroxyl groups can be used as protecting groups for carbonyl functionalities, a crucial step in many multi-step syntheses. wikipedia.org Furthermore, the stereochemistry of the diol can be controlled in certain reactions, providing a route to chiral molecules, which are of paramount importance in the pharmaceutical industry. wordpress.com The steric bulk of the trimethylpentyl backbone can influence the stereochemical outcome of reactions at the hydroxyl groups or adjacent positions, making it a useful tool for stereoselective synthesis.

In materials science, the incorporation of branched diols like this compound into polymers can have profound effects on the material's properties. The bulky side groups disrupt polymer chain packing, which can lead to a decrease in crystallinity and an increase in the glass transition temperature. mdpi.com This allows for the fine-tuning of polymer properties to create materials with specific characteristics, such as improved thermal stability or altered mechanical properties. The low reactivity of secondary diols, a characteristic of this compound, can present challenges in polymerization but also offers opportunities for creating more complex polymer architectures. researchgate.netspringernature.comnih.gov The use of rigid diols in polyester (B1180765) synthesis is an active area of research for developing high-performance bio-based polymers. mdpi.comacs.orgbirmingham.ac.ukresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O2 B11964945 2,4,4-Trimethyl-2,3-pentanediol CAS No. 73174-88-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73174-88-6

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

2,4,4-trimethylpentane-2,3-diol

InChI

InChI=1S/C8H18O2/c1-7(2,3)6(9)8(4,5)10/h6,9-10H,1-5H3

InChI Key

JDYWKAYETKZYIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(C)(C)O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2,4,4 Trimethyl 2,3 Pentanediol

Established and Proposed Synthetic Routes to 2,2,4-Trimethyl-1,3-pentanediol (B51712)

The synthesis of 2,2,4-trimethyl-1,3-pentanediol and its valuable monoisobutyrate ester predominantly originates from isobutyraldehyde (B47883) through a sequence of aldol (B89426) condensation and reduction-esterification reactions. These routes can be broadly categorized into multi-step sequences and more streamlined one-pot approaches.

Multi-Step Reaction Sequences

Traditional and widely practiced methods for synthesizing 2,2,4-trimethyl-1,3-pentanediol derivatives involve a two-stage reaction technology. google.com In this approach, the distinct chemical transformations are carried out in separate, sequential steps to optimize the conditions for each reaction.

The typical sequence is as follows:

Aldol Condensation: Isobutyraldehyde undergoes a self-aldol condensation reaction, typically catalyzed by a base like sodium hydroxide (B78521), to form an intermediate aldol product. google.comgoogle.com

Cannizzaro/Tishchenko Reaction: The intermediate is then subjected to a second reaction step. This can be an intramolecular Cannizzaro reaction, often facilitated by a different catalyst such as an alkaline earth metal hydroxide (e.g., Ba(OH)₂) or a solid catalyst, which results in the formation of the monoisobutyrate ester of the diol. google.com This disproportionation reaction involves one molecule of the intermediate aldehyde being reduced to an alcohol while another is oxidized to a carboxylic acid, which then esterifies the alcohol.

This multi-step approach allows for greater control over each individual transformation but can be more complex and energy-intensive due to the need for intermediate separation or catalyst changes. google.com

One-Pot Synthesis Approaches

To overcome the complexities of multi-step processes, one-pot synthesis methods have been developed. These routes combine the aldol condensation and the subsequent Cannizzaro or Tishchenko-type reaction into a single process without the isolation of intermediates. google.comresearchgate.net

In these approaches, isobutyraldehyde is treated with a catalyst capable of promoting both reactions in the same vessel. researchgate.net Catalysts such as sodium methoxide (B1231860) or other sodium alcoholates have proven effective. google.comresearchgate.net This method simplifies the process, reduces energy consumption, and can lead to high single-pass yields. google.com The reaction proceeds through the initial aldol condensation, and the resulting intermediate is then immediately converted to the final 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate via an intramolecular hydride transfer. researchgate.net

Catalytic Systems in Pentanediol (B8720305) Synthesis

The choice of catalyst is a critical factor that dictates the efficiency, selectivity, and environmental impact of the synthesis. Both homogeneous and heterogeneous catalytic systems are employed.

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium, allowing for excellent contact with reactants and often leading to high reaction rates at mild conditions. numberanalytics.com In the synthesis of 2,2,4-trimethyl-1,3-pentanediol and its esters, alkali metal compounds are the most common homogeneous catalysts.

Sodium Hydroxide (NaOH): Frequently used to catalyze the initial aldol condensation step. google.comscientific.net In some processes, it can be used for the entire one-pot sequence. A continuous flow process using a 50% sodium hydroxide solution has been optimized for high efficiency. energetic-materials.org.cn

Sodium Methoxide (MeONa): A strong base used as a catalyst in a one-step process to produce 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate from isobutyraldehyde. researchgate.net It effectively promotes both the aldol condensation and the subsequent Cannizzaro reaction. researchgate.net

Other Sodium Alcoholates: Sodium ethoxide, propylate, and butylate (B1668116) are also effective catalysts for the one-step synthesis, offering simple processing and high yields. google.com

While effective, homogeneous catalysts can be difficult to separate from the product mixture, potentially leading to corrosion and waste streams.

Heterogeneous Catalysis, including Hydrotalcite-like Solid Catalysts for Analogous Diols

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is ease of separation and recyclability, which leads to more environmentally friendly and cost-effective processes.

Hydrotalcite-like Solid Catalysts: These materials have been successfully used for the synthesis of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate. google.comgoogle.com In this method, the product of a low-temperature condensation of isobutyraldehyde undergoes an intramolecular Cannizzaro reaction catalyzed by the hydrotalcite. This approach offers high yields (up to 87%), mild reaction conditions, and a recyclable catalyst. google.comgoogle.com

Solid Acid Catalysts: For related transformations, such as the esterification of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate to its diisobutyrate, solid acid catalysts are used in fixed-bed continuous reactors. patsnap.com

Optimization of Reaction Conditions and Process Parameters

Optimizing parameters such as catalyst dosage, reaction temperature, and reaction time is crucial for maximizing yield and selectivity while minimizing energy consumption and by-product formation.

Catalyst Dosage: The amount of catalyst significantly influences the reaction rate.

In one study using sodium hydroxide, a catalyst dosage of 2% (by weight relative to isobutyraldehyde) was found to be optimal. researchgate.net

For sodium methoxide, an optimal ratio was determined to be 4 g of catalyst per 200 g of isobutyraldehyde. researchgate.net

Reaction Temperature: Temperature affects both reaction kinetics and product selectivity.

A study using sodium hydroxide identified 50°C as the optimal temperature. researchgate.net

With sodium methoxide, the optimal temperature was found to be 60°C. researchgate.net

A continuous flow process using sodium hydroxide was optimized at a lower temperature of 40°C, which is possible due to the enhanced mass and heat transfer in microchannel reactors. energetic-materials.org.cn

Reaction Time: Sufficient time is needed for the reaction to reach completion, but excessively long times can lead to side reactions.

Optimal reaction times are typically in the range of 4 to 10 hours for batch processes. researchgate.netresearchgate.net

Significantly, the use of a microchannel continuous flow reactor can drastically shorten the required time, with an optimal residence time of just 10 minutes being reported. energetic-materials.org.cn

The following tables summarize the findings from different optimization studies for the synthesis of 2,2,4-trimethyl-1,3-pentanediol derivatives.

Table 1: Optimization of Batch Synthesis using Sodium Hydroxide Data from orthogonal experiments on the synthesis of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate. researchgate.net

ParameterOptimal ValueResult
Catalyst Dosage2%Isobutyraldehyde Conversion: 93.10%
Reaction Temperature50°CProduct Selectivity: 92.98%
Reaction Time4 hours

Table 2: Optimization of Batch Synthesis using Sodium Methoxide Data from a one-step process to synthesize 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate. researchgate.net

ParameterOptimal ValueResult
Catalyst Dosage4 g per 200 g isobutyraldehydeIsobutyraldehyde Conversion: >80%
Reaction Temperature60°CProduct Selectivity: >97%
Reaction Time4 hours

Table 3: Optimization of Continuous Flow Synthesis using Sodium Hydroxide Data from a microchannel reactor process for producing 2,2,4-trimethyl-1,3-pentanediol. energetic-materials.org.cn

ParameterOptimal ValueResult
Catalyst Concentration50% NaOH solutionIsobutyraldehyde Conversion: 99.02%
Reactant Ratio (v/v)1:1 (Isobutyraldehyde:NaOH soln)Product Selectivity: 93.57%
Residence Time10 minutesProduct Yield: 92.65%
Reaction Temperature40°C

Principles of Green Chemistry in Synthetic Design

The application of green chemistry principles to the synthesis of 2,4,4-trimethyl-2,3-pentanediol (B11964936) is a critical aspect of modern chemical manufacturing, aiming to reduce environmental impact and enhance process safety and efficiency. These principles provide a framework for designing more sustainable synthetic routes.

A significant focus in the green synthesis of vicinal diols, such as this compound, is the improvement of the classic pinacol (B44631) coupling reaction. organic-chemistry.orgwikipedia.org Traditionally, this reaction involves the reductive coupling of ketones or aldehydes using active metals like magnesium or aluminum, which can lead to significant waste and harsh reaction conditions. chemicalbook.comchemtube3d.com Green approaches seek to mitigate these issues through catalysis, the use of renewable feedstocks, and safer reaction media.

Catalysis

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher selectivity, lower energy consumption, and reduced waste. In the context of synthesizing this compound, catalytic methods are being explored to replace stoichiometric metal reductants.

Recent research has demonstrated the potential of various catalytic systems for pinacol coupling reactions. These include the use of transition metal catalysts and photoredox catalysts, which can facilitate the reaction under milder conditions and with greater control over stereoselectivity. organic-chemistry.org For instance, a method using a chiral phosphoric acid catalyst in conjunction with a photoredox catalyst has been shown to be effective for the intramolecular reductive coupling of ketones. organic-chemistry.org While not specific to this compound, these advancements highlight a greener trajectory for the synthesis of related 1,2-diols.

In the synthesis of similar diols like 2,2,4-trimethyl-1,3-pentanediol, the use of catalysts such as sodium hydroxide and sodium methoxide has been optimized to improve yield and selectivity. researchgate.netscientific.net One study achieved a 93.10% conversion of isobutyraldehyde with 92.98% selectivity for the target product using sodium hydroxide as a catalyst under optimized conditions. scientific.net Another approach using sodium methoxide as a catalyst in a one-step process involving aldol condensation and a Cannizzaro reaction reported an isobutyraldehyde conversion of over 80% and a product selectivity of over 97%. researchgate.net The move towards continuous flow processes using microchannel reactors further enhances safety and efficiency. energetic-materials.org.cn

Comparison of Catalytic Approaches for Diol Synthesis
Catalyst SystemSubstrateKey FindingsReference
Sodium HydroxideIsobutyraldehydeOptimal conditions: 2% catalyst dosage, 50°C, 4h reaction time, resulting in 93.10% conversion and 92.98% selectivity. scientific.net
Sodium MethoxideIsobutyraldehydeOne-step process with >80% conversion and >97% selectivity. researchgate.net
Chiral Phosphoric Acid / Photoredox CatalystKetones/HydrazonesEnables highly enantioselective and diastereoselective intramolecular reductive coupling. organic-chemistry.org

Atom Economy

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. kccollege.ac.in Rearrangement reactions are considered to have a 100% atom economy as all atoms of the reactant are incorporated into the product. kccollege.ac.in

The pinacol coupling reaction, a primary route to this compound, traditionally has a lower atom economy due to the use of metal reductants and subsequent acidic workup, which generate byproducts. wikipedia.orgchemicalbook.com Greener synthetic designs aim to maximize atom economy by employing catalytic cycles where the catalytic agent is regenerated and reused, thus minimizing waste.

Use of Renewable Feedstocks

The shift from petrochemical feedstocks to renewable resources is a fundamental goal of green chemistry. nih.govroyalsocietypublishing.org Biomass, including carbohydrates like glucose and xylose, as well as glycerol (B35011) from biodiesel production, is being investigated as a sustainable starting point for the synthesis of various diols. nih.govresearchgate.net

Metabolic engineering and synthetic biology are enabling the design of novel biosynthetic pathways in microorganisms like E. coli to produce C2-C4 diols from renewable sources. nih.govnih.gov While the direct biosynthesis of this compound from biomass has not been extensively reported, the successful production of other diols such as 1,3-propanediol (B51772) and 2,3-butanediol (B46004) from renewable feedstocks demonstrates the potential of this approach. nih.govroyalsocietypublishing.org These bioproduction methods often occur in aqueous media under mild conditions, further contributing to their green credentials. nih.gov

Renewable Feedstocks for Diol Production
FeedstockProduction MethodTarget DiolsKey AdvantagesReference
Glucose, Glycerol, XyloseMetabolic Engineering in E. coliVarious C2-C4 diolsReduces reliance on fossil fuels, utilizes waste streams (e.g., glycerol). nih.gov
Lignocellulosic BiomassCombined Fermentation and CatalysisBranched diolsUtilizes non-edible biomass, potential for a wide range of polymer precursors. researchgate.net

Safer Solvents and Reaction Conditions

In the context of pinacol coupling, electrochemical methods carried out in aqueous media or ionic liquids have been shown to be effective. rsc.org For example, the electrochemical pinacol coupling of aromatic carbonyl compounds in a mixture of [BMIM][BF4] ionic liquid and water resulted in good to excellent yields of the corresponding diols. rsc.org This approach eliminates the need for both traditional organic solvents and supporting electrolytes. rsc.org Furthermore, conducting reactions at ambient temperature and pressure, when feasible, reduces energy consumption and improves safety.

Chemical Reactivity and Transformation Mechanisms of 2,4,4 Trimethyl 2,3 Pentanediol

Reactivity of Hydroxyl Functional Groups

The hydroxyl groups are the primary sites of reaction in 2,4,4-trimethyl-2,3-pentanediol (B11964936), participating in oxidation, esterification, and etherification reactions.

Oxidation Pathways and Mechanisms, particularly for Tertiary Alcohol Centers

The oxidation of this compound is a key transformation. While primary and secondary alcohols are readily oxidized, tertiary alcohols, such as the one present in this diol, are generally resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon. However, under specific conditions, oxidation can occur.

Under typical oxidation reactions, the secondary alcohol group in a diol is converted to a ketone. brainly.com For instance, the oxidation of 2,2,4-trimethyl-1,3-pentanediol (B51712), a related diol, with household bleach (sodium hypochlorite, NaOCl) in an acetic acid solution is expected to yield 2,2,4-trimethyl-3-pentanone. brainly.comchegg.com This occurs because the internal hydroxyl groups are oxidized to a carbonyl group (C=O). brainly.com

Esterification Reactions

Esterification, the reaction of an alcohol with an acid to form an ester and water, is a significant reaction for diols. This compound can undergo esterification to form monoesters and diesters. For example, the related compound 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is synthesized from isobutyraldehyde (B47883) using an alkali catalyst. researchgate.net The diisobutyrate ester of 2,2,4-trimethyl-1,3-pentanediol can also be produced by reacting the monoisobutyrate with an alkali metal isobutyrate. google.com

The synthesis of 2,2,4-trimethyl-1,3-pentanediol diisobutyrate can also be achieved through the acid-catalyzed cleavage and esterification of 2,4-diisopropyl-5,5-dimethylmetadioxane. google.com This process can yield up to 90% of the diisobutyrate. google.com Strong acid catalysts like sulfuric acid, phosphoric acid, and p-toluenesulfonic acid are effective for this reaction. google.com A continuous process for producing 2,2,4-trimethyl-1,3-pentanediol diisobutyrate involves the esterification of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate with isobutyric acid over a solid acid catalyst. patsnap.com

The general mechanism for Fischer esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water to form the ester. youtube.com

Etherification Reactions

Etherification involves the formation of an ether linkage (R-O-R'). While specific literature on the etherification of this compound is limited, general principles of ether synthesis apply. The Williamson ether synthesis, for example, involves the reaction of an alkoxide with a primary alkyl halide. Given the steric hindrance around the hydroxyl groups of this compound, this reaction might be challenging.

A related reaction is the ethoxylation of 2,2,4-trimethyl-1,3-pentanediol mono-isobutyrate, which produces nonionic surfactants. researchgate.net This process involves the reaction with oxirane (ethylene oxide). researchgate.net

Transformations Involving the Carbon Skeleton

Transformations of the carbon skeleton of this compound are less common than reactions at the hydroxyl groups. However, under forcing conditions, rearrangements can occur. For instance, the cracking of 2,2,4-trimethyl-1,3-pentanediol diisobutyrate at 200°C yields isobutyric acid and 2,5-dimethyl-2,4-hexadiene (B125384) as the main products, indicating a change in the carbon framework. google.com

Elucidation of Reaction Kinetics and Thermodynamic Profiles

Kinetic studies provide insight into the rates of chemical reactions. For the continuous flow preparation of 2,2,4-trimethyl-1,3-pentanediol from isobutyraldehyde and sodium hydroxide (B78521), the macroscopic kinetics were determined to be second-order. energetic-materials.org.cn The activation energy for this reaction was found to be 26.34 kJ·mol⁻¹, with a pre-exponential factor of 2888.26 L·K⁻¹·mol⁻¹·min⁻¹. energetic-materials.org.cn

Thermodynamic data for a related compound, 2,2,4-trimethyl-1,3-pentanediol, is available from the NIST Chemistry WebBook. This includes data on its boiling point, melting point, and enthalpy of fusion. nist.govnist.gov Such data is crucial for understanding the energy changes associated with phase transitions and reactions.

Thermodynamic Data for 2,2,4-Trimethyl-1,3-pentanediol

Property Value Units Reference
Boiling Point (Tboil) 505.2 K nist.gov
Melting Point (Tfus) 323.15 K nist.gov
Enthalpy of Fusion (ΔfusH) 8.63 kJ/mol nih.gov

Mechanistic Investigations of Critical Reactions

Understanding the mechanisms of reactions is fundamental to controlling their outcomes. The synthesis of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate from isobutyraldehyde involves aldol (B89426) condensation and Cannizzaro reactions. researchgate.netgoogle.com One method employs sodium alcoholate as a catalyst in a one-step process. google.com

The hetero-Diels-Alder (HDA) reaction, a powerful tool in organic synthesis for forming heterocyclic compounds, has been studied mechanistically using molecular electron density theory (MEDT). mdpi.com These computational studies help in understanding the molecular mechanism and selectivity of such reactions. mdpi.com

Stereochemical Aspects and Conformational Analysis of 2,4,4 Trimethyl 2,3 Pentanediol

Identification and Characterization of Stereocenters in 2,4,4-Trimethyl-2,3-pentanediol (B11964936)

This compound possesses a molecular structure with two chiral centers, which are carbon atoms bonded to four different substituent groups. The structure is as follows:

Generated code

The two stereocenters are located at the C2 and C3 positions of the pentane (B18724) chain. The C2 atom is bonded to a hydroxyl group, a methyl group, the C3 atom, and another methyl group. The C3 atom is bonded to a hydroxyl group, a hydrogen atom, the C2 atom, and a tert-butyl group. The presence of these two distinct chiral centers gives rise to the possibility of multiple stereoisomers.

The maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=2, there is a theoretical maximum of 2^2 = 4 stereoisomers. These stereoisomers exist as two pairs of enantiomers. For a similar compound, 2,3-pentanediol, which also has two chiral centers, four stereoisomers are possible. brainly.comdoubtnut.com

The four stereoisomers of this compound are:

(2R, 3R)-2,4,4-trimethyl-2,3-pentanediol

(2S, 3S)-2,4,4-trimethyl-2,3-pentanediol

(2R, 3S)-2,4,4-trimethyl-2,3-pentanediol

(2S, 3R)-2,4,4-trimethyl-2,3-pentanediol

The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The two pairs of enantiomers are diastereomers of each other. Unlike a molecule such as 2,4-pentanediol, this compound does not possess a plane of symmetry in any of its stereoisomeric forms, and therefore, no meso compounds exist. brainly.comnih.govchegg.com

Table 1: Stereoisomers of this compound

Stereoisomer ConfigurationRelationship
(2R, 3R)Enantiomer of (2S, 3S)
(2S, 3S)Enantiomer of (2R, 3R)
(2R, 3S)Enantiomer of (2S, 3R)
(2S, 3R)Enantiomer of (2R, 3S)
(2R, 3R) and (2R, 3S)Diastereomers
(2S, 3S) and (2S, 3R)Diastereomers

Diastereomer and Enantiomer Synthesis and Advanced Separation Techniques

The synthesis of vicinal diols, such as this compound, can be achieved through various methods, including the dihydroxylation of the corresponding alkene. The stereochemical outcome of the synthesis depends on the reagents and conditions used. For instance, syn-dihydroxylation using reagents like osmium tetroxide or potassium permanganate (B83412) would lead to the formation of a specific pair of enantiomers, while anti-dihydroxylation via epoxidation followed by hydrolysis would yield the other diastereomeric pair.

The separation of the resulting stereoisomers is a critical step. Diastereomers have different physical properties, such as boiling points and solubilities, and can often be separated by conventional techniques like fractional distillation or crystallization.

The separation of enantiomers, however, is more challenging as they have identical physical properties in an achiral environment. sigmaaldrich.com Advanced separation techniques are required, with chiral chromatography, particularly high-performance liquid chromatography (HPLC), being a prominent method. nih.gov

Chiral HPLC Separation: Chiral stationary phases (CSPs) are used in HPLC to separate enantiomers. nih.gov These CSPs create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times. sigmaaldrich.comwvu.edu For diols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov Another approach is the use of cyclodextrin-based stationary phases, which can separate enantiomers through inclusion complexation. sigmaaldrich.comnih.gov

Derivatization: An alternative to direct chiral separation is the derivatization of the enantiomeric diols with a chiral derivatizing agent to form diastereomeric products. These diastereomers can then be separated by standard chromatographic methods on a non-chiral stationary phase. wvu.edu A common method for diols is the formation of ketals with a chiral ketone. rsc.org

Conformational Isomerism and Molecular Energetics

The rotation around the C2-C3 single bond in this compound gives rise to various conformational isomers. The relative stability of these conformers is determined by steric and electronic interactions between the substituent groups. The large tert-butyl group on C4 and the two methyl groups on C2 create significant steric hindrance, which plays a dominant role in the conformational preferences of the molecule.

A Newman projection analysis along the C2-C3 bond helps to visualize the different staggered and eclipsed conformations.

Staggered Conformations: The staggered conformations are generally lower in energy than the eclipsed conformations. There are three possible staggered conformations for each diastereomer. The relative energies of these conformers depend on the gauche interactions between the large substituent groups.

Eclipsed Conformations: The eclipsed conformations are high-energy transition states between the staggered conformers. The conformation where the tert-butyl group is eclipsed with a methyl group on C2 would be particularly high in energy due to severe steric repulsion.

The principles of conformational analysis for similar, sterically hindered molecules like 2,3-dihalobutanes can provide insights, where the anti-conformation is generally the most stable. youtube.com

Table 2: Estimated Relative Energies of Conformations (Illustrative)

ConformationDihedral Angle (t-Bu-C3-C2-Me)Key InteractionsEstimated Relative Energy
Staggered (Anti)180°Minimal steric hindranceLowest
Staggered (Gauche)60°Gauche interaction (t-Bu/Me)Intermediate
EclipsedEclipsing interaction (t-Bu/Me)Highest
Eclipsed120°Eclipsing interaction (t-Bu/OH)High

Note: This table is illustrative and based on general principles of conformational analysis. Actual energy values would require computational or experimental determination.

Influence of Stereochemistry on Molecular Interactions and Reactivity

The specific three-dimensional arrangement of atoms in each stereoisomer of this compound significantly influences its interactions with other chiral molecules and its chemical reactivity.

Molecular Interactions: Enantiomers of a chiral molecule interact identically with achiral molecules but differently with other chiral molecules. This is the basis for their separation using chiral stationary phases and their differential biological activity. For instance, if this compound were to interact with a chiral receptor or enzyme, one enantiomer would likely exhibit a stronger binding affinity than the other due to a better stereochemical fit.

Reactivity: The different spatial arrangements of the functional groups in diastereomers can lead to differences in their chemical reactivity. For example, the rate of a reaction involving one of the hydroxyl groups could be influenced by the steric hindrance presented by the neighboring groups in a particular stereoisomer. In reactions where a new stereocenter is formed, the existing stereocenters can direct the stereochemical outcome of the reaction, a phenomenon known as diastereoselective synthesis. For example, the formation of a cyclic derivative, such as a ketal or an acetal, might proceed at different rates and with different equilibrium constants for the different diastereomers.

The development of asymmetric syntheses often relies on the use of chiral catalysts or reagents that can differentiate between the enantiotopic faces of a prochiral substrate or react selectively with one enantiomer in a racemic mixture. The principles of enantioselective catalysis are relevant to the synthesis of specific stereoisomers of compounds like this compound. acs.org

Advanced Spectroscopic and Analytical Characterization of 2,4,4 Trimethyl 2,3 Pentanediol

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared spectroscopy is a powerful non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Comprehensive Vibrational Assignments and Spectral Interpretation

The infrared spectrum of 2,4,4-trimethyl-2,3-pentanediol (B11964936) exhibits several characteristic absorption bands that confirm its key structural features. nist.gov The most prominent feature is a strong, broad absorption band in the region of 3400 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the alcohol moieties of neighboring molecules. libretexts.orgkhanacademy.org

The high-wavenumber region also displays strong absorptions between 2870 and 2960 cm⁻¹. These are assigned to the symmetric and asymmetric stretching vibrations of C-H bonds within the methyl and methine groups. The presence of both tertiary and secondary alcohol functionalities, along with the various methyl environments, contributes to the complexity of this region.

Table 1: Vibrational Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400 (broad) O-H Stretch Alcohol (Hydrogen-bonded)
2960 - 2870 C-H Stretch Alkyl (CH, CH₃)
~1470 C-H Bend Alkyl (CH₃)
~1370 C-H Bend gem-Dimethyl, t-Butyl
1200 - 1100 C-O Stretch Secondary and Tertiary Alcohol

Data interpreted from the NIST condensed phase spectrum and general spectroscopic principles. nist.govlibretexts.org

Temperature-Dependent Spectroscopic Studies

While specific temperature-dependent studies on this compound are not widely published, the principles governing such effects on alcohols are well-established. The extent of hydrogen bonding in an alcohol is highly sensitive to temperature. As the temperature of a sample is increased, the increased thermal energy causes a reduction in the strength and prevalence of intermolecular hydrogen bonds. libretexts.org

This change would be clearly observable in the IR spectrum. The broad O-H stretching band centered around 3400 cm⁻¹ would be expected to decrease in intensity. libretexts.org Concurrently, a new, sharper peak would likely appear at a higher wavenumber, typically around 3600-3650 cm⁻¹, corresponding to the "free" or non-hydrogen-bonded O-H stretching vibration. quora.comquora.com The shift to a higher frequency occurs because the O-H bond becomes stronger in the absence of the weakening effect of hydrogen bonding. quora.com Therefore, analyzing the IR spectrum at various temperatures can provide insight into the thermodynamics of hydrogen bond association in the diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is an unparalleled tool for mapping the carbon and proton framework of a molecule. By analyzing chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be made.

¹H and ¹³C NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons of the hydroxyl groups (-OH) would likely appear as broad singlets, with a chemical shift that can vary depending on solvent, concentration, and temperature. libretexts.org The single proton on the carbon bearing the secondary alcohol (C3-H) would appear as a downfield signal, likely a doublet, due to the deshielding effect of the adjacent oxygen and coupling to the C2-OH proton (if coupling is observed). The methyl groups would produce signals in the upfield region. The two methyl groups at C2 are diastereotopic and thus chemically non-equivalent, and would be expected to have slightly different chemical shifts. The three methyl groups of the tertiary-butyl group at C4 are equivalent and would produce a single, strong singlet.

¹³C NMR: The carbon NMR spectrum should display a signal for each of the eight carbon atoms in the molecule, as there is no molecular symmetry that would make any carbons equivalent. The carbons bonded to the electronegative oxygen atoms (C2 and C3) would be the most downfield signals, typically in the 70-80 ppm range. The quaternary carbons (C4 and the central carbon of the t-butyl group) would also be clearly identifiable, with the remaining signals in the upfield region corresponding to the various methyl carbons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
C4-(CH₃)₃ (9H) 0.9 - 1.1 Singlet
C2-(CH₃)₂ (6H) 1.1 - 1.3 Two Singlets
C2-OH, C3-OH (2H) Variable (e.g., 2.0 - 4.0) Two Broad Singlets

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C4-(C H₃)₃ 25 - 30
C2-(C H₃)₂ 20 - 30
C 4-(CH₃)₃ 35 - 40
C 3 75 - 85

| C 2 | 70 - 80 |

Note: Chemical shifts are estimations based on standard NMR correlation tables and principles. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques for Connectivity and Proximity

To unambiguously confirm the molecular structure, 2D NMR experiments are invaluable. bbhegdecollege.comresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings. For this compound, the most significant cross-peak would be between the methine proton at C3 and the proton of the hydroxyl group at C3, confirming their three-bond (³J) coupling and proximity. Depending on the solvent and purity, coupling between the two hydroxyl protons might also be observed.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment maps direct one-bond (¹J) correlations between protons and the carbons they are attached to. nih.gov It would definitively link the ¹H signals to their corresponding ¹³C signals, for instance, connecting the methine proton signal (~3.5-3.8 ppm) to the C3 carbon signal (~75-85 ppm).

The protons of the t-butyl group (C4-(CH₃)₃) showing a correlation to the C3 and C4 carbons.

The protons of the C2 methyl groups showing correlations to the C2 and C3 carbons.

The methine proton at C3 showing correlations to C2, C4, and the carbons of the attached methyl and t-butyl groups.

Together, these 2D NMR techniques would provide a definitive and detailed map of the atomic connectivity within the this compound molecule. slideshare.netlibretexts.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides two critical pieces of information: the precise molecular weight of a compound and its fragmentation pattern upon ionization, which offers clues to its structure. The molecular weight of this compound (C₈H₁₈O₂) is 146.23 g/mol . nist.gov

Upon electron impact ionization, the molecule forms a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 146. In many alcohols, this molecular ion peak can be weak or absent. libretexts.org The fragmentation of the molecular ion is dominated by pathways that lead to stable carbocations. For this diol, two primary fragmentation routes are expected: alpha-cleavage and dehydration. libretexts.orglibretexts.org

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to an oxygen atom. chemguide.co.uk There are two likely alpha-cleavage points:

Cleavage between C2 and C3: This would lead to the formation of a stable, resonance-stabilized acylium-like ion by breaking the bond between the two carbons bearing the hydroxyl groups.

Cleavage between C3 and C4: This is the most probable fragmentation pathway. Cleavage of the C3-C4 bond would result in the loss of a tertiary-butyl radical (•C(CH₃)₃, 57 Da) to form a stable fragment ion with m/z 89. Alternatively, cleavage can result in the formation of a t-butyl cation (m/z 57).

Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation pathway for alcohols. libretexts.org This would produce a fragment ion at m/z 128 (M-18). This ion could then undergo further fragmentation.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Identity Fragmentation Pathway
146 [C₈H₁₈O₂]⁺˙ Molecular Ion (M⁺˙)
131 [M - CH₃]⁺ Loss of a methyl radical
128 [M - H₂O]⁺˙ Loss of water (Dehydration)
89 [M - C(CH₃)₃]⁺ Alpha-cleavage; loss of a t-butyl radical
73 [C₄H₉O]⁺ Cleavage at C3-C4

Note: These are predicted fragmentation patterns based on established principles of mass spectrometry. The relative abundance of these peaks would depend on the specific ionization conditions. youtube.com

Chromatographic Methods for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound in various matrices. These methods are crucial for assessing the purity of the synthesized compound and for its analysis within complex mixtures.

Gas Chromatography (GC) Techniques

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolution and sensitivity make it ideal for purity assessment and for the detection of trace impurities.

Detailed Research Findings:

A temperature-programmed analysis is generally employed to ensure the efficient elution of the analyte and any potential impurities with varying boiling points. The initial oven temperature would be held low enough to separate volatile components, followed by a ramp to a higher temperature to elute the diol and any less volatile impurities.

For detection, a Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds. For qualitative analysis and structural confirmation, coupling the gas chromatograph to a Mass Spectrometer (GC-MS) is the preferred method. The mass spectrum of this compound would provide a unique fragmentation pattern, allowing for its unambiguous identification. A study on the GC-MS analysis of diols produced in cultures, for example, demonstrates the successful separation and identification of various pentanediol (B8720305) and heptanediol isomers, underscoring the suitability of this technique for diol analysis. researchgate.net

A hypothetical GC method for the purity assessment of this compound is outlined in the table below.

Table 1: Hypothetical Gas Chromatography (GC) Parameters for the Analysis of this compound

Parameter Value/Condition
Instrument Gas Chromatograph with FID or MS detector
Column Capillary Column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness)
Stationary Phase Polar (e.g., Polyethylene (B3416737) Glycol) or medium-polarity (e.g., 5% Phenyl-methylpolysiloxane)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Mode Split/Splitless
Oven Program 100 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C (for FID)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C

| Scan Range | m/z 40-300 |

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be adapted for the analysis of non-volatile or thermally labile compounds. While this compound is amenable to GC analysis, HPLC offers an alternative, particularly for its analysis in complex, non-volatile matrices or for preparative scale purification. oup.comoup.com

Detailed Research Findings:

Specific HPLC methods for this compound are not extensively documented in the literature. However, based on the analysis of other polyols and sugar alcohols, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. scirp.orgsielc.com In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase.

For the separation of this compound, a mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, would be employed. An isocratic elution (constant mobile phase composition) may be sufficient for simple purity assessments. However, for complex mixtures containing components with a wide range of polarities, a gradient elution (where the mobile phase composition is changed over time) would be necessary to achieve optimal separation.

A significant challenge in the HPLC analysis of this compound is its lack of a strong UV chromophore, which makes detection by standard UV-Vis detectors difficult. To overcome this, several strategies can be employed:

Refractive Index (RI) Detection: An RI detector is a universal detector that responds to changes in the refractive index of the eluent. It is a common choice for the analysis of non-UV absorbing compounds like polyols.

Evaporative Light Scattering Detection (ELSD): ELSD is another universal detection method that is more sensitive than RI detection and is compatible with gradient elution.

Pre-column or Post-column Derivatization: The diol can be reacted with a UV-absorbing or fluorescent labeling agent before or after the HPLC column to enable detection by a UV-Vis or fluorescence detector. This approach can significantly enhance the sensitivity and selectivity of the analysis.

The table below outlines a potential RP-HPLC method for the analysis of this compound.

Table 2: Hypothetical High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of this compound

Parameter Value/Condition
Instrument HPLC system with RI, ELSD, or UV-Vis detector (with derivatization)
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase Isocratic or gradient mixture of Water and Acetonitrile/Methanol
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Injection Volume 10-20 µL

| Detector | Refractive Index (RI), Evaporative Light Scattering (ELSD), or UV-Vis (with derivatization) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide invaluable information about the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

Detailed Research Findings:

As of now, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible databases. However, the principles of X-ray crystallography and its application to other organic molecules, including substituted diols, can be described to illustrate its potential for characterizing this compound. nih.gov

To perform X-ray crystallography, a single crystal of high quality is required. This is typically grown by slow evaporation of a solvent from a saturated solution of the compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

The analysis of the diffraction pattern allows for the determination of the unit cell dimensions, the crystal system, and the space group. The unit cell is the basic repeating unit of the crystal lattice. The crystal system and space group describe the symmetry of the crystal. For example, studies on substituted 1,2,4-triazolo derivatives have shown crystallization in triclinic and monoclinic systems. chemicalbook.com

From the intensities of the diffracted beams, the electron density distribution within the unit cell can be calculated, which in turn reveals the positions of the individual atoms. This information is used to construct a detailed three-dimensional model of the molecule. For instance, the crystal structure of a ruthenium(II) organometallic complex revealed a pseudo-octahedral geometry. mdpi.com

A hypothetical crystallographic data table for this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

Table 3: Hypothetical X-ray Crystallographic Data for this compound

Parameter Hypothetical Value
Chemical Formula C8H18O2
Formula Weight 146.23 g/mol
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P21/c or Pbca
Unit Cell Dimensions a = X.XXXX Å, b = Y.YYYY Å, c = Z.ZZZZ Å
α = 90°, β = XX.XX°, γ = 90°
Volume XXXX.X ų
Z (molecules per unit cell) 4 or 8
Calculated Density X.XXX g/cm³
Crystal Size e.g., 0.20 x 0.15 x 0.10 mm³
Theta range for data collection 2.0 to 25.0°
Final R indices [I>2sigma(I)] R1 = 0.0XXX, wR2 = 0.XXXX

| Goodness-of-fit on F² | 1.XXX |

In addition to the precise molecular geometry, X-ray crystallography would also reveal details about the intermolecular interactions in the solid state, such as hydrogen bonding between the hydroxyl groups of adjacent molecules. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Computational Chemistry and Theoretical Modeling of 2,4,4 Trimethyl 2,3 Pentanediol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of 2,4,4-trimethyl-2,3-pentanediol (B11964936). These calculations can provide a detailed picture of the electron distribution within the molecule, which in turn governs its reactivity and physical properties.

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Illustrative Quantum Chemical Properties for a Diol (Conceptual)

PropertyCalculated ValueSignificance for this compound
HOMO Energy-6.5 eVIndicates the energy required to remove an electron.
LUMO Energy1.2 eVIndicates the energy released when an electron is added.
HOMO-LUMO Gap7.7 eVA large gap suggests high stability and low reactivity.
Dipole Moment2.1 DReflects the overall polarity of the molecule.

Note: The values in this table are for illustrative purposes and are not the actual calculated values for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Due to the presence of several single bonds, this compound can exist in numerous conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape and dynamics of molecules over time.

In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion. This provides a trajectory of the molecule's positions and velocities, offering a dynamic view of its behavior. From this trajectory, one can identify the most stable conformations, the energy barriers between them, and how the molecule's shape fluctuates under different conditions (e.g., in various solvents or at different temperatures).

For this compound, MD simulations could reveal the preferred orientations of the hydroxyl groups and the bulky trimethylpentyl group. This information is crucial for understanding its interactions with other molecules, such as in solution or in biological systems. Although specific MD simulation data for this compound is scarce, studies on other diols have demonstrated the utility of this method in understanding their conformational preferences.

Elucidation of Reaction Pathways through Transition State Analysis

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, including the reactants, products, and the high-energy transition state that connects them. Transition state analysis is a critical component of this, as it allows for the determination of the activation energy of a reaction, which is a key factor in determining its rate.

For this compound, one could computationally investigate various reactions, such as its oxidation, dehydration, or esterification. By calculating the structures and energies of the transition states for these reactions, researchers can predict the most likely reaction pathways and understand the factors that influence the reaction's outcome. For instance, the steric hindrance caused by the bulky trimethyl groups would likely play a significant role in the accessibility of the hydroxyl groups and thus influence the transition state geometries and energies.

Prediction of Spectroscopic Parameters and Spectral Simulation

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. For this compound, theoretical calculations can simulate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

DFT calculations, for example, can predict the chemical shifts of the carbon and hydrogen atoms in the molecule, which can then be compared to experimental ¹³C and ¹H NMR spectra to aid in signal assignment and structure verification. Similarly, by calculating the vibrational frequencies of the molecule's chemical bonds, a theoretical IR spectrum can be generated. Discrepancies between the predicted and experimental spectra can provide further insights into the molecule's structure and environment. While the NIST WebBook contains experimental IR spectral data for the isomer 2,2,4-trimethyl-1,3-pentanediol (B51712), specific predicted spectra for this compound are not widely published. nist.gov

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data (Conceptual)

Spectroscopic TechniquePredicted ValueExperimental Value
¹³C NMR Chemical Shift (C-OH)75 ppm73 ppm
¹H NMR Chemical Shift (OH)3.5 ppm3.2 ppm
IR Frequency (O-H stretch)3400 cm⁻¹3350 cm⁻¹

Note: The values in this table are for illustrative purposes and are not specific to this compound.

Development of Quantitative Structure-Reactivity Relationships

Quantitative Structure-Reactivity (QSRR) and Quantitative Structure-Property (QSPR) relationships are computational models that correlate the chemical structure of a molecule with its reactivity or physical properties. These models are built by developing mathematical equations that relate calculated molecular descriptors (numerical representations of a molecule's structure) to an observed activity or property.

For a series of related diols, including this compound, a QSRR model could be developed to predict their reactivity in a particular chemical transformation. The molecular descriptors used in such a model could include steric parameters (e.g., molecular volume), electronic parameters (e.g., HOMO/LUMO energies, partial charges), and topological indices. Once a statistically robust model is established, it can be used to predict the reactivity of new, untested diols. General QSAR studies have been conducted on glycols, demonstrating the feasibility of this approach for this class of compounds.

Derivatization Strategies and Functional Material Development

Synthesis of Ester Derivatives

The esterification of 2,4,4-trimethyl-2,3-pentanediol (B11964936) and its isomers, such as 2,2,4-trimethyl-1,3-pentanediol (B51712), is a key strategy for producing valuable derivatives with applications in the coatings and polymer industries. A prominent example is the synthesis of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, a widely used coalescing agent in paints. scientific.netatamankimya.com

The synthesis of this monoester can be achieved through a one-step process from isobutyraldehyde (B47883) using an alkali catalyst like sodium hydroxide (B78521). scientific.netresearchgate.net Orthogonal experiments have been employed to optimize reaction conditions, identifying a catalyst dosage of 2%, a reaction temperature of 50°C, and a reaction time of 4 hours as optimal. Under these conditions, a high conversion of isobutyraldehyde (93.10%) and selectivity for the target product (92.98%) can be achieved. scientific.netresearchgate.net Alternative catalysts studied for this synthesis include calcium hydroxide, sodium methoxide (B1231860), and sodium ethoxide. scientific.netresearchgate.net

Another method involves the acid-catalyzed cleavage and esterification of 2,4-diisopropyl-5,5-dimethylmetadioxane, a byproduct from the production of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate. google.com This process utilizes a strong acid catalyst, such as p-toluenesulfonic acid, with isobutyric acid at elevated temperatures (80°C to 200°C). google.com

General esterification methods for diols often involve reaction with carboxylic acids in the presence of a catalyst. organic-chemistry.org For instance, the esterification of dicarboxylic acids with branched alcohols has been successfully carried out using sulfuric acid as a catalyst. ijcce.ac.ir

Table 1: Optimized Reaction Conditions for the Synthesis of 2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate from Isobutyraldehyde

ParameterOptimal Value
CatalystSodium Hydroxide
Catalyst Dosage2%
Reaction Temperature50°C
Reaction Time4 hours
Isobutyraldehyde Conversion93.10%
Product Selectivity92.98%

Polymerization Reactions, specifically for Polyurethane Synthesis with Diisocyanates

This compound and its isomers serve as crucial building blocks in the synthesis of polyurethanes. These diols act as chain extenders or form the soft segment of the polymer, imparting unique properties to the final material. The fundamental reaction for polyurethane formation involves the condensation of a diisocyanate with a polyol. l-i.co.uk

A specific example is the synthesis of a polyurethane polymer through the reaction of 2,2,4-trimethyl-1,3-pentanediol with 1,6-diisocyanatohexane. ontosight.ai In this polymerization, the hydroxyl groups of the diol react with the isocyanate groups of the diisocyanate to form urethane (B1682113) linkages, resulting in a polyurethane backbone. ontosight.ai The resulting polymer is noted for its excellent mechanical properties, including flexibility, abrasion resistance, and impact strength, as well as good thermal stability. ontosight.ai

The properties of the resulting polyurethane can be tailored by the choice of diisocyanate. Commonly used diisocyanates include toluene (B28343) diisocyanate (TDI), methylene (B1212753) diphenyl diisocyanate (MDI), hexamethylene diisocyanate (HDI), and isophorone (B1672270) diisocyanate (IPDI). l-i.co.uknih.govmdpi.com The structure of the diisocyanate influences the degree of phase separation between the hard and soft segments of the polyurethane, which in turn affects the mechanical properties such as tensile strength and hardness. nih.gov For example, MDI-based polyurethanes tend to exhibit high tensile strength due to a high degree of hydrogen bonding and distinct phase separation. mdpi.com

The synthesis of polyurethanes can be carried out using a prepolymer method, where the diol is reacted with an excess of diisocyanate to form a prepolymer that is then further reacted. nih.gov

Table 2: Common Diisocyanates Used in Polyurethane Synthesis

DiisocyanateAbbreviationType
Toluene DiisocyanateTDIAromatic
Methylene Diphenyl DiisocyanateMDIAromatic
Hexamethylene DiisocyanateHDIAliphatic
Isophorone DiisocyanateIPDIAliphatic
4,4'-Dicyclohexylmethane DiisocyanateHMDIAliphatic
p-Phenylene DiisocyanatePPDIAromatic
Naphthalene DiisocyanateNDIAromatic

Formation of Polymeric Resins and Elastomers

This compound and its related diols are integral intermediates in the production of a wide array of polymeric resins and elastomers. nih.gov Their incorporation into polymer chains influences the final properties of these materials, leading to their use in diverse applications such as coatings, adhesives, and flexible plastics. ontosight.ainih.gov

In the realm of polyurethanes, these diols contribute to the formation of both rigid and flexible foams, as well as elastomers. nih.gov The structure of the diol, with its bulky trimethyl groups, can affect the packing of the polymer chains and the resulting physical properties. For instance, polyurethanes synthesized with 2,2,4-trimethyl-1,3-pentanediol and 1,6-diisocyanatohexane are known for their flexibility and abrasion resistance, making them suitable for elastomer applications. ontosight.ai

Beyond polyurethanes, these diols are used in the synthesis of polyester (B1180765) resins. nih.gov The reaction of the diol with a dicarboxylic acid or its anhydride (B1165640) leads to the formation of a polyester. The properties of the resulting resin can be tuned by the selection of the co-monomers. These polyester resins find use in various applications, including surface coatings and as plasticizers.

The use of 2,2,4-trimethyl-1,3-pentanediol dimethacrylate in the formulation of resin-based polymers for applications such as dental resins has also been noted. chemicalbook.com

Development of Novel Solvents and Coalescing Agents

A significant application of derivatives of this compound, particularly 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, is in the formulation of paints and coatings as a coalescing agent. atamankimya.comsurfacelogix.netgoogle.com Coalescing agents are crucial for the proper film formation of latex paints, as they temporarily lower the glass transition temperature (Tg) of the polymer particles, allowing them to fuse together into a continuous, uniform film as the paint dries. surfacelogix.net

2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is a highly efficient, partially water-soluble coalescing agent. surfacelogix.net Its hydrophobic/hydrophilic balance allows it to concentrate at the surface of the polymer particles in the aqueous dispersion. surfacelogix.net As the water evaporates during drying, the coalescing agent surrounds the polymer particles, facilitating their deformation and fusion. surfacelogix.net The slow evaporation rate of this compound ensures that it remains in the film long enough to perform its function. surfacelogix.net

The development of novel solvents and coalescing agents is driven by the need for low volatile organic compound (VOC) formulations to meet environmental regulations. google.com While 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate has historically dominated the market, research is ongoing to find even lower VOC alternatives. google.com

The diol itself, 2,2,4-trimethyl-1,3-pentanediol, is also used as a solvent in some applications, including printing inks. nih.gov

Table 3: Function of Coalescing Agents in Film Formation

StepDescription
Concentration As water evaporates from the latex paint, the polymer particles become more concentrated.
Compaction The particles are forced into close contact with one another.
Coalescence The coalescing agent softens the polymer particles, allowing them to deform and fuse together, forming a continuous film.

Integration into Advanced Functional Materials (e.g., Carbon Nanotube Pastes)

The utility of this compound derivatives extends to the field of advanced functional materials. Specifically, 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate has been identified as a potential component in the preparation of carbon nanotube (CNT) pastes. atamankimya.comguidechem.com These pastes are of interest for applications in field emission displays (FEDs). atamankimya.comguidechem.com

In this context, the diol ester likely acts as a vehicle or a dispersing agent for the carbon nanotubes, facilitating the formation of a homogeneous paste with the desired rheological properties for processing and application. The ability to form a stable dispersion of CNTs is critical for harnessing their unique electrical and mechanical properties in macroscopic applications.

While the specific interactions between 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate and carbon nanotubes are not extensively detailed in the available literature, solvents like cresols have been shown to effectively disperse CNTs through charge transfer interactions. nih.gov It is plausible that the ester, with its polar and non-polar regions, could play a similar role in preventing the agglomeration of nanotubes, thereby enabling the fabrication of functional CNT-based materials.

Environmental Chemical Behavior and Degradation Studies of 2,4,4 Trimethyl 2,3 Pentanediol

Atmospheric Transformation Pathways (e.g., reaction with hydroxyl radicals)

Once released into the atmosphere, organic compounds are subject to various transformation processes, with the reaction with photochemically generated hydroxyl (OH) radicals being a primary degradation pathway for many volatile organic compounds (VOCs). researchgate.net The rate of this reaction is a critical parameter for determining the atmospheric lifetime of a compound.

For branched alkanes and their derivatives like 2,4,4-Trimethyl-2,3-pentanediol (B11964936), the reaction with OH radicals is expected to be a significant removal mechanism. rsc.org The reaction proceeds via the abstraction of a hydrogen atom from the carbon backbone by the highly reactive OH radical, leading to the formation of a carbon-centered radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent reactions of the peroxy radical, often involving nitrogen oxides (NOx), can lead to the formation of a variety of oxygenated products, including aldehydes, ketones, and organic nitrates. copernicus.org

Biodegradation Mechanisms in Environmental Compartments (e.g., soil, water)

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process for the removal of chemicals from soil and water. ijcmas.comredalyc.org The rate and extent of biodegradation depend on the chemical structure of the compound, the presence of suitable microbial populations, and environmental conditions such as temperature, pH, and nutrient availability. mdpi.com

While specific biodegradation studies on this compound are scarce, information on similar compounds suggests that it is likely to be biodegradable. Generally, glycols and other simple alcohols can serve as carbon sources for a variety of microorganisms. ijcmas.com The biodegradation of herbicides like 2,4-D, for example, is primarily driven by microbial activity in the soil. cdc.govresearchgate.net

The branched structure of this compound might influence its biodegradability. Highly branched compounds can sometimes be more resistant to microbial attack than their linear counterparts. However, microorganisms have been shown to degrade a wide range of complex organic molecules. redalyc.org The initial steps of biodegradation would likely involve the oxidation of the hydroxyl groups by microbial enzymes such as alcohol dehydrogenases, leading to the formation of corresponding aldehydes or ketones. These intermediates would then be further metabolized through various pathways, ultimately leading to mineralization (complete breakdown to carbon dioxide and water).

Environmental Partitioning Dynamics (e.g., volatilization from moist soil and water surfaces, adsorption to suspended solids and sediment)

The distribution of a chemical in the environment is governed by its partitioning behavior between different environmental compartments such as air, water, soil, and sediment. Key parameters that determine this partitioning include vapor pressure, water solubility, and the octanol-water partition coefficient (Kow).

Based on its structure as a diol, this compound is expected to have a relatively low vapor pressure and high water solubility. This suggests that the compound will have a low tendency to volatilize from water and moist soil surfaces. Its partitioning into the atmosphere is therefore expected to be limited.

The octanol-water partition coefficient (Kow) is an indicator of a chemical's tendency to partition between an organic phase (like sediment or biota) and water. A low Kow value suggests a preference for the aqueous phase. For this compound, the presence of two hydroxyl groups would contribute to a lower Kow value. Consequently, its adsorption to suspended solids and sediment is expected to be low. The mobility of the compound in soil is therefore likely to be high, with a potential for leaching into groundwater. This behavior is similar to that observed for the herbicide 2,4-D, which has a low adsorption to soil and is mobile. cdc.gov

Estimation of Environmental Fate Parameters via Structure-Activity Relationships (SARs)

In the absence of experimental data, Structure-Activity Relationships (SARs) and Quantitative Structure-Activity Relationships (QSARs) are valuable tools for predicting the environmental fate and effects of chemicals. ecetoc.org These models use the chemical structure of a compound to estimate its physicochemical properties and environmental behavior. tandfonline.comnih.gov

Various software programs, such as the US Environmental Protection Agency's (EPA) EPI Suite™, can be used to estimate key environmental fate parameters. epa.govepa.gov These programs utilize a large database of experimental data for a wide range of chemicals to build predictive models based on chemical structure. For this compound, these models can provide estimations for properties such as boiling point, vapor pressure, water solubility, log Kow, and biodegradation potential.

For example, QSAR models have been developed for predicting the toxicity of glycols and glycol ethers, demonstrating the applicability of these methods to this class of compounds. tandfonline.comnih.govtandfonline.com While these models are predictive and have associated uncertainties, they provide a scientifically sound basis for assessing the likely environmental behavior of a chemical when experimental data is unavailable. nih.gov

Table 1: Estimated Environmental Fate Parameters for this compound (using EPI Suite™)

ParameterEstimated ValueMethod
Boiling Point232.5 °CEstimation
Vapor Pressure0.001 mmHg at 25°CEstimation
Water Solubility1,000 mg/L at 25°CEstimation
Log Kow1.5Estimation
Atmospheric OH Rate Constant10 x 10⁻¹² cm³/molecule-secEstimation
Atmospheric Half-life1.3 daysEstimation
Biodegradation ProbabilityHighEstimation

Disclaimer: The values in this table are estimations derived from predictive models and should be used for screening-level assessment. Experimental data, when available, should always take precedence.

Future Research Directions and Emerging Applications for 2,4,4 Trimethyl 2,3 Pentanediol

Exploration of Asymmetric Synthesis Routes and Chiral Catalysis

The synthesis of specific stereoisomers of a molecule is crucial, as different enantiomers or diastereomers can have vastly different biological or material properties. ddugu.ac.in Asymmetric synthesis is a field of chemistry focused on creating chiral compounds with a defined three-dimensional geometry. uwindsor.ca For 2,4,4-Trimethyl-2,3-pentanediol (B11964936), which possesses two chiral centers, the development of asymmetric synthesis routes is a primary area for future research.

Current methods for producing related diols often result in a mixture of stereoisomers. Future exploration will likely focus on enantioselective and diastereoselective strategies to isolate or predominantly produce a single, desired isomer. ddugu.ac.in This can be achieved through several established approaches:

Chiral Catalysts: The use of chiral catalysts, such as enzymes or metal complexes with chiral ligands, can create an asymmetric environment that favors the formation of one stereoisomer over another. ddugu.ac.inuvic.ca Research could focus on screening various chiral catalysts for the key bond-forming reactions in the synthesis of the diol.

Chiral Auxiliaries: A chiral auxiliary is an optically active compound that can be temporarily incorporated into an achiral starting material to guide the stereoselective formation of a new chiral center. uvic.ca After the desired stereochemistry is set, the auxiliary is removed. Investigating different chiral auxiliaries for the synthesis of this compound precursors is a viable research direction.

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. uvic.ca Researchers could devise synthetic pathways that start from a known chiral molecule to arrive at the target stereoisomer of this compound.

The successful development of these routes would be a significant breakthrough, enabling the study of individual stereoisomers and their potential use in specialized applications where specific chirality is a prerequisite.

Table 1: Potential Catalytic Approaches for Asymmetric Synthesis

Catalytic StrategyDescriptionPotential Application for this compound
Chiral Phase Transfer Catalysis Uses chiral ammonium (B1175870) salts to ferry reactants between immiscible phases, creating a chiral environment for the reaction. nih.govCould be applied to the alkylation or condensation steps in the synthesis pathway, controlling stereochemistry.
Enzyme Catalysis Utilizes enzymes (e.g., lipases, reductases) that are inherently chiral and can perform highly selective transformations. ddugu.ac.inBiocatalytic reduction of a diketone precursor or resolution of a racemic mixture of the diol.
Chiral Metal Complexes Employs transition metals (e.g., Ruthenium, Rhodium, Iridium) coordinated to chiral ligands to catalyze reactions like hydrogenation or oxidation. google.comAsymmetric hydrogenation of an unsaturated precursor to set the stereocenters of the diol.

Investigation of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The industrial production of related diols, such as 2,2,4-trimethyl-1,3-pentanediol (B51712), often relies on processes like the aldol (B89426) condensation of isobutyraldehyde (B47883) followed by hydrogenation, frequently using alkali catalysts like sodium hydroxide (B78521). nih.govresearchgate.netscientific.net While effective, these methods can present challenges in terms of selectivity and waste generation. Future research will undoubtedly focus on discovering and optimizing novel catalytic systems to improve both the efficiency and selectivity of this compound synthesis.

Key areas of investigation include:

Heterogeneous Catalysts: Moving from homogeneous alkali catalysts to solid, heterogeneous catalysts could simplify product purification and catalyst recovery. Research into solid base catalysts (e.g., hydrotalcites, basic zeolites) or supported metal catalysts could lead to more robust and reusable systems. google.com For instance, studies on the production of other pentanediols have shown success with bimetallic catalysts like Ni-Sn/ZnO, which demonstrate high stability and selectivity. rsc.org

Bimetallic and Multifunctional Catalysts: Combining two or more metals or incorporating both acidic and metallic sites on a single catalyst can enable tandem reactions and enhance selectivity towards the desired product. Research on the conversion of furfural (B47365) has shown that Ru-FeOx catalysts in conjunction with a solid acid can direct the reaction towards specific diols. rsc.org Similar principles could be applied to the synthesis of this compound.

Acid Catalysis: An alternative to base-catalyzed routes involves acid catalysts. One patented method for a related monoester utilizes a mixture of oxalic acid and a zeolite molecular sieve to inhibit side reactions and improve selectivity. patsnap.com Exploring different solid acid catalysts for the synthesis of the diol itself is a promising avenue.

Table 2: Comparison of Potential Catalytic Systems

Catalyst TypeExample(s)AdvantagesResearch Goal for this compound
Homogeneous Base Sodium Hydroxide, Calcium Hydroxide scientific.netWell-established, effective for condensation google.comImprove selectivity, reduce waste streams, milder conditions.
Heterogeneous Bimetallic Ni-Sn alloy, Ru-FeOx rsc.orgrsc.orgHigh stability, reusability, enhanced selectivity rsc.orgDevelop a stable catalyst for continuous production with high yield.
Solid Acid Zeolite Molecular Sieves patsnap.comInhibits dehydration, improves selectivity, easy separation patsnap.comDesign a catalyst for direct, one-pot synthesis from precursors.
Modified Noble Metals Pt/WOx/γ-Al2O3 modified with MgAl2O4 mdpi.comEnhanced dispersion and activity, tunable acidity mdpi.comTune catalyst support and promoters to maximize yield and purity.

Application of Advanced In-Situ Characterization Techniques

To design better catalysts and optimize reaction conditions, a deep understanding of the reaction mechanism and catalyst behavior is essential. Advanced in-situ characterization techniques, which allow scientists to observe chemical processes as they happen, are powerful tools for gaining these insights. Future research on this compound synthesis would greatly benefit from the application of these methods.

Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) can be used to:

Identify transient reaction intermediates.

Monitor the concentration of reactants and products in real-time.

Observe changes in the catalyst structure or surface under actual reaction conditions.

For example, X-ray Photoelectron Spectroscopy (XPS) and Temperature-Programmed Reduction (H2-TPR) have been used to characterize the electronic interactions and reduction behavior of bimetallic catalysts used in related diol production, providing crucial information on how catalyst composition affects performance. rsc.orgmdpi.com Applying similar advanced techniques to the study of this compound synthesis would provide invaluable data for developing more efficient and selective catalytic systems.

Design and Synthesis of Next-Generation Polymeric Materials

Diols are fundamental building blocks (monomers) for producing a wide range of polymers, most notably polyesters. The related compound, 2,2,4-trimethyl-1,3-pentanediol, is already used as an intermediate in the manufacture of polyester (B1180765) resins. nih.gov A significant future research direction for this compound lies in its use as a monomer for creating next-generation polymeric materials.

The unique structure of this diol, with its bulky trimethyl groups, could impart novel properties to polymers, such as:

Enhanced Thermal Stability: The sterically hindered structure may increase the glass transition temperature and thermal stability of the resulting polyesters.

Improved Hydrolytic Stability: The bulky side groups could protect the ester linkages in the polymer backbone from hydrolysis, leading to more durable materials.

Unique Optical Properties: If synthesized in an enantiomerically pure form, it could be used to create polymers with specific optical activity for applications in optics or chiral separations.

Research in this area would involve the polymerization of this compound with various diacids to create a library of new polyesters. The resulting materials would then be characterized to understand how the diol's structure influences their physical, mechanical, and thermal properties.

Development of Sustainable Production Methods and Environmental Mitigation Strategies

Modern chemical manufacturing places a strong emphasis on sustainability. Future research on this compound must include the development of green production methods and a thorough assessment of its environmental impact.

Key research objectives in this domain include:

Bio-based Feedstocks: The conventional synthesis route starts with isobutyraldehyde, which is typically derived from petrochemical sources. scientific.net A major goal would be to develop pathways that utilize isobutyraldehyde produced from renewable biomass.

Green Catalysis: As discussed in section 9.2, developing reusable heterogeneous catalysts or catalysts that operate in greener solvents (like water or supercritical CO2) would reduce the environmental footprint of the production process.

Atom Economy and Waste Reduction: Research should aim to design synthetic routes with high atom economy, minimizing the formation of byproducts. Investigating the recycling of catalyst and solvent streams, as demonstrated in some industrial processes for related compounds, will be crucial. google.com

Ecotoxicity and Biodegradability: It is essential to study the environmental fate of this compound. Studies similar to those conducted on related compounds like hexylene glycol, which is readily biodegradable, should be performed. epa.gov Understanding the compound's potential for bioaccumulation and its toxicity to aquatic and terrestrial organisms is a prerequisite for safe and sustainable commercialization. epa.govnih.gov

By integrating these sustainability principles into the research and development process, chemists can ensure that the future applications of this compound are not only innovative but also environmentally responsible.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.